

Unveiling the Natural Origins of 6-Epidemethylesquirolin D: A Technical Guide

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Compound of Interest

Compound Name: 6-Epidemethylesquirolin D

Cat. No.: B8261428

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural sources of the diterpenoid **6-Epidemethylesquirolin D**. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who are interested in the natural occurrence, isolation, and characterization of this compound.

Natural Sources and Distribution

6-Epidemethylesquirolin D has been identified as a constituent of several plant species. The primary and scientifically verified natural source is the roots of *Salvia aspera*. Additionally, commercial suppliers have indicated its presence in *Euphorbia ehracteolata*, *Epidendrum erythrostictum*, and *Coleus forskohlii*, although detailed scientific literature on its isolation from these sources is less readily available.

Quantitative Data on Natural Abundance

The concentration of **6-Epidemethylesquirolin D** in its natural sources is a critical factor for any potential large-scale extraction and development. The following table summarizes the available quantitative data from the primary literature.

Plant Species	Part Used	Extraction Yield	Reference
Salvia aspera	Roots	0.0012%	[1]

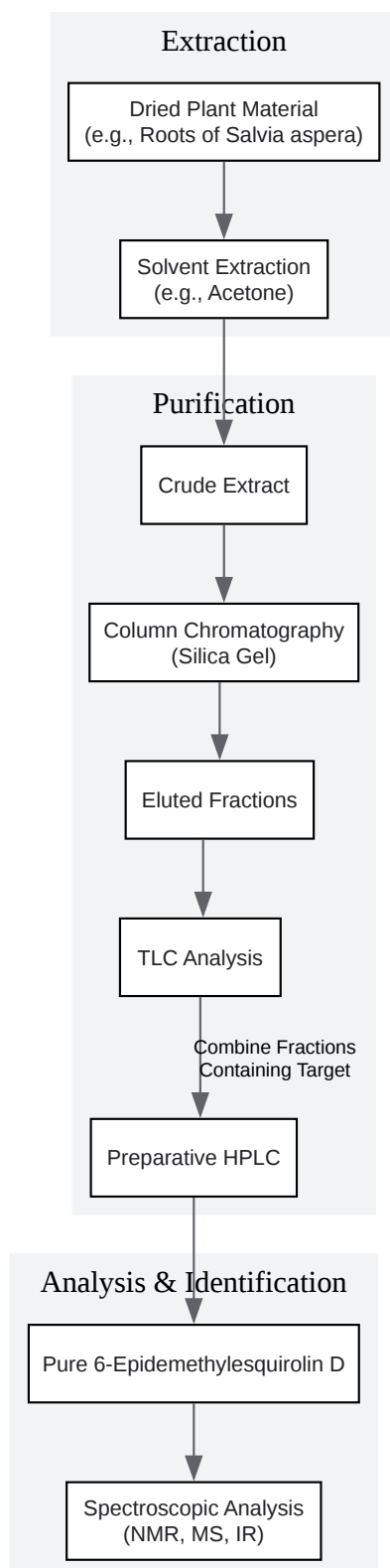
Note: The yield is calculated based on the dry weight of the plant material.

Experimental Protocols: Isolation and Characterization

The isolation of **6-Epidemethylesquirolin D** from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocol is based on the methodology described for its isolation from the roots of *Salvia aspera*.

General Experimental Workflow

The overall process for isolating **6-Epidemethylesquirolin D** from plant material can be summarized in the following workflow diagram.



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Figure 1: General workflow for the isolation and purification of **6-Epidemethylesquirolin D**.

Detailed Methodology for Isolation from *Salvia aspera*

- 1. Plant Material and Extraction:** The air-dried and ground roots of *Salvia aspera* (2.5 kg) were extracted with acetone at room temperature. The solvent was subsequently evaporated under reduced pressure to yield a crude extract.
- 2. Preliminary Chromatographic Separation:** The crude acetone extract (70 g) was subjected to column chromatography on a silica gel column (700 g). The column was eluted with a gradient of hexane and ethyl acetate.
- 3. Fractionation and Further Purification:** Fractions eluted with a hexane-ethyl acetate mixture (8:2) were combined and further purified by preparative thin-layer chromatography (TLC) on silica gel, using a hexane-ethyl acetate (7:3) solvent system. This step yielded a mixture of diterpenes.
- 4. Final Purification:** The final separation of **6-Epidemethylesquirolin D** from the diterpene mixture was achieved through preparative High-Performance Liquid Chromatography (HPLC). This yielded 30 mg of the pure compound.

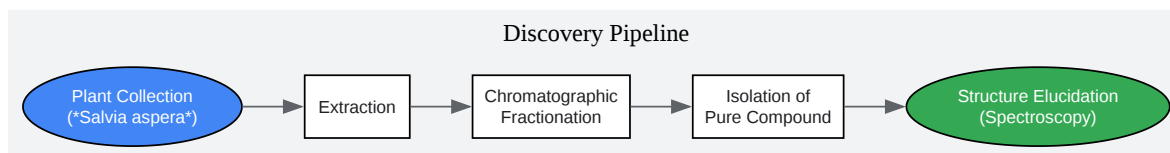
Structure Elucidation

The chemical structure of the isolated compound was confirmed as **6-Epidemethylesquirolin D** through extensive spectroscopic analysis, including:

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^{13}C NMR spectroscopy to determine the carbon-hydrogen framework.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Signaling Pathways and Logical Relationships

At present, there is limited information in the public domain regarding the specific signaling pathways modulated by **6-Epidemethylesquirolin D**. The logical relationship in its discovery from a natural source follows a standard phytochemical investigation pipeline.



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Figure 2: Logical workflow of the discovery of **6-Epidemethylesquirolin D** from *Salvia aspera*.

This guide serves as a foundational resource for researchers interested in the natural product chemistry of **6-Epidemethylesquirolin D**. Further investigation into its biological activities and potential therapeutic applications is warranted.

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References

- 1. Baldomero Esquivel - Google Scholar [scholar.google.com]
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